molecular formula C21H17FN4O2 B243627 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide

Cat. No. B243627
M. Wt: 376.4 g/mol
InChI Key: OSSGVDNLXSQYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is not fully understood. However, studies have shown that the compound can inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide are still being studied. However, research has shown that the compound can induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide in lab experiments is its high selectivity for protein kinases. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, the compound's limited solubility in water can make it challenging to work with in some experiments.

Future Directions

There are several potential future directions for research involving N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another potential direction is the study of the compound's interactions with other proteins and enzymes to gain a better understanding of its mechanism of action. Additionally, further research is needed to determine the compound's potential as a therapeutic agent for the treatment of various diseases.
Conclusion
In conclusion, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is a chemical compound with potential applications in various scientific research fields. Its high selectivity for protein kinases makes it a useful tool for studying the role of these enzymes in various cellular processes. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate product is then reacted with N-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazole-5-amine in the presence of triethylamine to form N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide.

Scientific Research Applications

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide has shown potential applications in various scientific research fields. One of the primary areas of interest is its use as a fluorescent probe for the detection of protein kinase activity. The compound has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C21H17FN4O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3-methoxybenzamide

InChI

InChI=1S/C21H17FN4O2/c1-13-10-19-20(25-26(24-19)16-8-6-15(22)7-9-16)12-18(13)23-21(27)14-4-3-5-17(11-14)28-2/h3-12H,1-2H3,(H,23,27)

InChI Key

OSSGVDNLXSQYKL-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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